molecular formula C12H11N3OS B5594165 5,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5594165
M. Wt: 245.30 g/mol
InChI Key: DTTJPBHXISRDDR-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the thieno[2,3-d]pyrimidin-4-ones class. These compounds have gained interest due to their pharmacological importance and their role in various organic synthesis processes (Elmuradov et al., 2011).

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including our compound of interest, involves various methods. A notable approach is a green synthesis method using a catalytic four-component reaction, which is characterized by step economy and easy purification (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds in the thieno[2,3-d]pyrimidin-4(3H)-one series, including 5,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one, often features significant polarization in their electronic structures, as well as distinct hydrogen-bonding patterns (Orozco et al., 2009).

Chemical Reactions and Properties

These compounds are known for their reactions with various aldehydes and ketones, leading to the formation of novel derivatives with potential applications in organic chemistry (Alagarsamy et al., 2007).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones depend on their specific substituents and molecular structure. For example, different derivatives in this class have been shown to exhibit variations in their melting points and solubility based on the nature of their functional groups (Santagati et al., 1995).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of these compounds are influenced by the presence and position of substituents on the thieno[2,3-d]pyrimidin-4(3H)-one ring. Different substituents can lead to varied reactivity patterns, especially in electrophilic substitution reactions (Zhurayev et al., 2013).

Scientific Research Applications

Synthesis and Chemical Reactivity

5,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest within the realm of organic and medicinal chemistry due to its incorporation into various thienopyrimidine derivatives. These derivatives are synthesized through reactions involving 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, yielding thieno[2,3-d]pyrimidines. The process is facilitated by the use of N,N-dimethyl acetamide as a solvent, leading to the formation of compounds like 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, and 5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one among others. This method likely involves intermediates such as 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides, with some intermediates being isolated during the process (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Pharmacological Investigations

The compound's derivatives have been explored for their pharmacological properties, particularly in the context of analgesic and anti-inflammatory activities. For instance, novel 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their analgesic activity in mice and anti-inflammatory and ulcerogenic index activities in rats. Among these derivatives, certain compounds have shown notable analgesic and anti-inflammatory potential, comparable to reference standards like diclofenac sodium, while demonstrating only mild ulcerogenic potential compared to aspirin (Alagarsamy, Shankar, Meena, Thirumurugan, & Ananda Kumar, 2007).

Antimicrobial Applications

In another study, the structural framework of thieno[2,3-d]pyrimidines was utilized to synthesize compounds with potential antimicrobial activities. The synthesis involved 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides reacting with various agents to yield pyrimidinones and triazinones. Some of these compounds were tested in vitro for their antimicrobial activities, showcasing the versatility of thieno[2,3-d]pyrimidines in developing bioactive molecules with potential therapeutic applications (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

properties

IUPAC Name

5,6-dimethyl-3-pyrrol-1-ylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-8-9(2)17-11-10(8)12(16)15(7-13-11)14-5-3-4-6-14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTJPBHXISRDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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